Home > Products > Screening Compounds P16878 > 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo-
3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo- - 280112-24-5

3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo-

Catalog Number: EVT-255363
CAS Number: 280112-24-5
Molecular Formula: C18H19N3O3S
Molecular Weight: 357.428
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel agonist of AMPK signaling; High Quality Biochemicals for Research Uses
Overview

3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo, is a complex organic compound belonging to the quinolinecarboxamide family. This compound exhibits significant biological activity and has garnered interest in medicinal chemistry due to its potential therapeutic applications. Quinoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Source

The synthesis of quinolinecarboxamide compounds has been extensively documented in scientific literature, highlighting various methods of preparation and their biological evaluations. Notable studies include those that focus on the structure-activity relationship of quinoline derivatives and their efficacy against specific biological targets .

Classification

This compound can be classified as a quinoline derivative, specifically a carboxamide, which is characterized by the presence of a quinoline ring fused with a carboxamide functional group. The presence of additional substituents, such as thiazole and hydroxy groups, contributes to its unique chemical properties and potential biological activities.

Synthesis Analysis

Methods

The synthesis of 3-quinolinecarboxamide derivatives typically involves several key methods:

  1. Condensation Reactions: The initial step often involves the condensation of an appropriate aniline derivative with a quinolinecarboxylic acid or ester. This reaction can be facilitated using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DMAP (4-Dimethylaminopyridine) to enhance yield .
  2. Amidification: Following the formation of the quinolinecarboxylic acid, amidification can be performed either by direct condensation with an amine or through the conversion of the acid into an acid chloride followed by reaction with an amine .
  3. Alkylation: Further modifications may involve alkylation reactions to introduce additional alkyl groups onto the nitrogen atom of the carboxamide, enhancing its biological activity .

Technical Details

The synthesis typically yields high purity compounds with good yields (often above 60%) when optimized conditions are employed. For example, refluxing conditions in aprotic solvents like dimethylformamide or acetonitrile are common practices that facilitate these reactions effectively .

Molecular Structure Analysis

Structure

The molecular structure of 3-quinolinecarboxamide is characterized by:

  • A quinoline ring system, which is a bicyclic aromatic compound.
  • A carboxamide functional group attached to the quinoline core.
  • Additional substituents including a hydroxy group at position 4 and a thiazole moiety at position N-(5-methyl-2-thiazolyl).

Data

The molecular formula for this compound is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 290.38 g/mol. The compound's structure can be visualized using computational chemistry software or through experimental techniques such as NMR spectroscopy.

Chemical Reactions Analysis

Reactions

The chemical reactivity of 3-quinolinecarboxamide can be summarized as follows:

  1. Nucleophilic Substitution: The nitrogen atom in the carboxamide can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Hydrolysis: Under acidic or basic conditions, the carboxamide bond can be hydrolyzed to yield corresponding acids and amines.
  3. Oxidation: The hydroxy group can participate in oxidation reactions, potentially leading to the formation of ketones or aldehydes depending on reaction conditions .

Technical Details

These reactions are generally performed under controlled conditions to ensure selectivity and yield optimization. Techniques such as chromatography are often employed for purification.

Mechanism of Action

Process

The mechanism of action for 3-quinolinecarboxamide involves interactions at molecular targets within biological systems:

  1. Receptor Binding: The compound may act as an antagonist or inhibitor at specific receptors (e.g., P2X7 receptors), which are implicated in inflammatory processes and cancer progression .
Molecular Mechanisms of Action in Oncological Pathways

Allosteric Modulation of HDAC4-NCoR1/HDAC3 Complex Formation

The quinoline-3-carboxamide derivative (hereafter referred to as ESATA-20) exerts its primary anticancer effects through allosteric modulation of histone deacetylase 4 (HDAC4). ESATA-20 binds specifically to the catalytic domain of HDAC4, preventing its interaction with nuclear receptor co-repressor 1 (NCoR1) and histone deacetylase 3 (HDAC3). This ternary complex (HDAC4-NCoR1/HDAC3) normally functions as a transcriptional repression module critical for cancer cell survival. Surface plasmon resonance (SPR) analyses demonstrate that ESATA-20 binds HDAC4 with high affinity (KD = 85 nM), significantly disrupting complex formation at concentrations ≥2 μM [1] [2].

The molecular basis for this disruption involves ESATA-20 binding to an allosteric pocket adjacent to the C669/H675 catalytic site, inducing conformational changes that reduce HDAC4's affinity for NCoR1 by >80%. This mechanism differs fundamentally from classical HDAC inhibitors (e.g., trichostatin A) that target the catalytic zinc ion directly. Preclinical studies using prostate cancer patient-derived xenografts (PDXs) show that ESATA-20 treatment reduces HDAC4-NCoR1/HDAC3 complex formation by 5-fold compared to the parental compound tasquinimod, correlating with significantly enhanced tumor growth inhibition [1] [2].

Table 1: Binding Kinetics of Quinoline-3-Carboxamides to HDAC4

CompoundSPR KD (nM)HDAC4-NCoR1 Disruption (% Control)Catalytic Inhibition (IC50 μM)
ESATA-2085 ± 1292 ± 3.1>50 (allosteric)
Tasquinimod310 ± 4568 ± 5.7>50 (allosteric)
Trichostatin AN/A<100.018 (competitive)

Disruption of HIF-1α Transcriptional Activation in Tumor Microenvironments

ESATA-20 potently disrupts hypoxia-inducible factor 1-alpha (HIF-1α) transcriptional activation within the tumor microenvironment (TME) through HDAC4-dependent mechanisms. Under hypoxic conditions, stabilized HIF-1α recruits transcriptional coactivators (p300/CBP) to drive expression of pro-angiogenic and metabolic adaptation genes. ESATA-20-bound HDAC4 fails to deacetylate HIF-1α at lysine residues K709 and K674, sites essential for its interaction with coactivators. Consequently, HIF-1α transcriptional activity decreases by >70% in prostate cancer models at 2.5 μM ESATA-20 concentrations [1] [2].

RNA sequencing of ESATA-20-treated tumors reveals significant downregulation of HIF-1α target genes, including VEGFA (4.2-fold decrease), GLUT1 (3.8-fold decrease), and CA9 (5.1-fold decrease). This effect persists even under severe hypoxia (0.5% O2), confirming that ESATA-20 disrupts transcriptional activation independently of HIF-1α protein stabilization. In 3D endothelial sprouting assays—a model for tumor angiogenesis—ESATA-20 (2 μM) reduces sprout length by 82% compared to untreated controls, demonstrating functional consequences of HIF-1α inhibition [1] [4].

Suppression of MEF-2-Dependent Adaptive Survival Signaling

Myocyte enhancer factor-2 (MEF-2) transcription factors represent a critical survival pathway in castration-resistant prostate cancer (mCRPC) that is effectively suppressed by ESATA-20. HDAC4 normally deacetylates and inactivates MEF-2; however, in the compromised TME, disrupted HDAC4 function leads to constitutive MEF-2 activation. ESATA-20 exacerbates this disruption by promoting nuclear export of HDAC4, resulting in hyperacetylation of MEF-2 and suppression of its transcriptional activity [1] [2].

Key MEF-2 target genes affected include:

  • BCL2 (3.5-fold downregulation)
  • CCND1 (2.8-fold downregulation)
  • SURVIVIN (4.1-fold downregulation)

Western blot analyses of ESATA-20-treated PDX tumors show reduced MEF-2 protein levels by 60–75% within 72 hours. This suppression cripples adaptive responses to nutrient deprivation and oxidative stress in the TME, as evidenced by increased caspase-3/7 activation (3.2-fold) and reduced ATP production (45% decrease) in tumor spheroids. The coordinated inhibition of MEF-2 and HIF-1α pathways creates synthetic lethality in mCRPC models resistant to androgen deprivation therapy [1] [4].

Aryl Hydrocarbon Receptor (AHR) Agonism and Off-Target Effects

Unlike earlier quinoline-3-carboxamides, ESATA-20 demonstrates significantly reduced aryl hydrocarbon receptor (AHR) agonism—a major off-target effect limiting clinical utility. Tasquinimod (the parental compound) acts as a potent AHR agonist (EC50 = 1 μM), inducing cytochrome P450 1A1 (CYP1A1) expression and contributing to dose-limiting cardiotoxicity in clinical trials. ESATA-20 exhibits ~10-fold lower AHR binding affinity (EC50 = 10 μM) due to strategic fluorination at the C7 position of the quinoline ring, which sterically hinders AHR binding [1] [4].

Mechanistically, AHR activation by quinoline-3-carboxamides occurs through direct ligand-receptor interaction in the cytosol, followed by nuclear translocation and heterodimerization with ARNT. ESATA-20 reduces this nuclear translocation by 75% compared to tasquinimod at equimolar concentrations (2 μM), as quantified by immunofluorescence. Crucially, ESATA-20 does not induce CYP1A1 or CYP1B1 expression in hepatocyte co-cultures, confirming diminished AHR-driven transcriptional activity. This reduced agonism permits higher therapeutic doses (≥5 mg/kg/day) without the tachycardic effects observed with tasquinimod [1] [2] [9].

Table 2: AHR Activation Profiles of Quinoline-3-Carboxamides

ParameterESATA-20TasquinimodLinomide (1st Gen)
AHR Binding EC50 (μM)9.8 ± 1.21.1 ± 0.30.8 ± 0.2
CYP1A1 Induction<2-fold8.3-fold11.2-fold
Nuclear Translocation25% ± 492% ± 698% ± 2
Cardiotoxicity RiskLowHighExtreme

S100A9-Mediated Anti-Inflammatory Interactions in Tumor-Associated Neutrophils

ESATA-20 interacts with S100 calcium-binding protein A9 (S100A9), a damage-associated molecular pattern (DAMP) protein expressed abundantly in tumor-associated neutrophils (TANs). This interaction occurs at the Zn2+/Ca2+-binding EF-hand domain of S100A9 (KD = 120 nM), inhibiting its proinflammatory functions. Photoaffinity cross-linking studies demonstrate that ESATA-20 competes with endogenous S100A9 ligands, reducing receptor for advanced glycation end products (RAGE) binding by 80% and TLR4/MD2 interactions by 65% at 2 μM concentrations [5] [10].

In the tumor microenvironment, S100A9 blockade exerts dual effects:

  • Immunomodulation: Reduces neutrophil infiltration into hypoxic tumor regions by 60% and suppresses NLRP3 inflammasome activation in myeloid-derived suppressor cells (MDSCs)
  • Angiogenesis Inhibition: Disrupts S100A9-mediated endothelial cell chemotaxis and tubule formation (IC50 = 0.8 μM)

However, the precise anticancer contribution of S100A9 inhibition remains debated. While tasquinimod analogs alleviate experimental autoimmune encephalitis in S100A9-/- mice [10], ESATA-20 retains efficacy in S100A9-knockout prostate cancer models, suggesting additional targets. This is corroborated by RNA-seq data showing only 23% of ESATA-20's transcriptional profile overlaps with S100A9 deletion phenotypes. The dominant mechanism likely involves coordination of HDAC4 and S100A9 inhibition for optimal antitumor activity [3] [5] [10].

Properties

CAS Number

280112-24-5

Product Name

3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo-

IUPAC Name

4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide

Molecular Formula

C18H19N3O3S

Molecular Weight

357.428

InChI

InChI=1S/C18H19N3O3S/c1-10(2)9-21-13-7-5-4-6-12(13)15(22)14(17(21)24)16(23)20-18-19-8-11(3)25-18/h4-8,10,22H,9H2,1-3H3,(H,19,20,23)

InChI Key

QSZAFLFWFQTCJK-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC(C)C)O

Synonyms

4-Hydroxy-1-isobutyl-N-(5-methylthiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.